

Application Notes: AF 555 Azide for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 555 azide
Cat. No.: B12377213

[Get Quote](#)

Introduction

AF 555 azide is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-containing molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][4][5] This property makes **AF 555 azide** an invaluable tool for flow cytometry, enabling the precise detection and quantification of a wide range of biological molecules and processes.

Principle of Detection: Click Chemistry

The primary application of **AF 555 azide** in flow cytometry relies on the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[1][6][7] In this reaction, the azide group of the AF 555 molecule selectively reacts with a terminal alkyne group that has been metabolically, enzymatically, or chemically incorporated into a biomolecule of interest. This forms a stable triazole linkage, effectively labeling the target with the bright orange-fluorescent AF 555 dye.[8] A copper-free version of this reaction, strain-promoted alkyne-azide cycloaddition (SPAAC), can also be utilized with cyclooctyne-modified molecules.[4][8][9]

Key Features and Applications

- **High Photostability and Brightness:** AF 555 is a highly photostable fluorophore with a high quantum yield, resulting in bright, stable signals ideal for sensitive detection in flow cytometry.[1][2][3]

- **Hydrophilicity:** Its water-soluble nature minimizes non-specific binding and aggregation, leading to improved signal-to-noise ratios.[2][3][10]
- **Bioorthogonal Labeling:** The click chemistry reaction is highly specific and does not interfere with native biological processes, ensuring that labeling is targeted and background fluorescence is low.[11][12]
- **Mild Reaction Conditions:** The click reaction proceeds under mild, biocompatible conditions, preserving cell morphology and the integrity of other cellular epitopes for multi-parameter analysis.[6]
- **Versatile Applications in Flow Cytometry:**
 - **Cell Proliferation Assays:** **AF 555 azide** is widely used to detect the incorporation of alkyne-modified nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA.[6][11][13] This provides a superior alternative to the traditional BrdU assay, which requires harsh DNA denaturation steps.[6][12]
 - **Nascent Protein Synthesis:** By using alkyne-modified amino acids like L-azidohomoalanine (AHA), researchers can label and quantify newly synthesized proteins. [1]
 - **Glycan Labeling:** Metabolic labeling with alkyne-modified sugars allows for the detection and analysis of glycosylation patterns on the cell surface or intracellularly.
 - **Labeling of Alkyne-Modified Antibodies and Proteins:** Purified antibodies or other proteins can be modified with an alkyne group and subsequently labeled with **AF 555 azide** for use in direct flow cytometry staining.

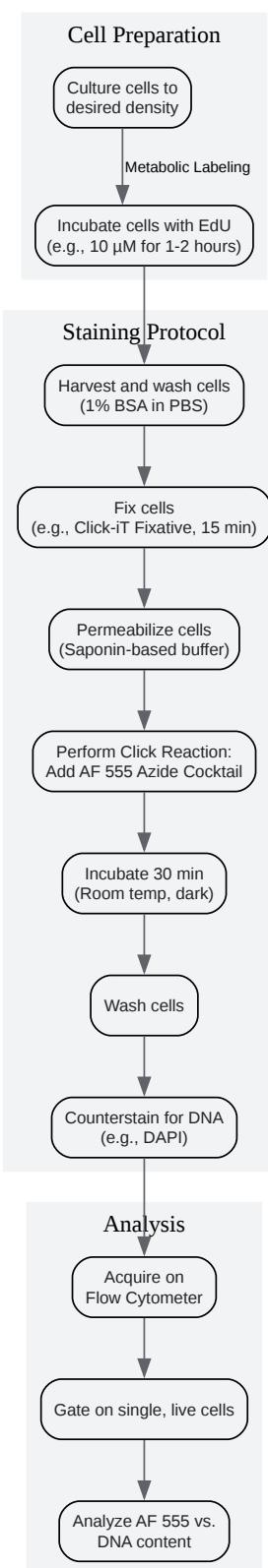
Spectral Properties

The spectral characteristics of AF 555 make it compatible with standard flow cytometer configurations, particularly those equipped with a yellow-green (561 nm) or blue (488 nm, for cross-excitation) laser.

Property	Wavelength (nm)
Excitation Maximum	~555 nm[2]
Emission Maximum	~565 nm[2]
Recommended Laser Line	532 nm or 555 nm[2][10][14]
Common Filter Set	TRITC (tetramethylrhodamine)[2][10]

Experimental Protocols

Protocol 1: Cell Proliferation Analysis using EdU and AF 555 Azide


This protocol describes the detection of DNA synthesis in proliferating cells by labeling with EdU, followed by detection with **AF 555 azide** using a click reaction.

Materials

- Cells of interest
- Cell culture medium
- EdU (5-ethynyl-2'-deoxyuridine)
- **AF 555 Azide**
- Click-iT™ Fixative (e.g., 4% paraformaldehyde in PBS)[13]
- Click-iT™ Saponin-based Permeabilization and Wash Reagent[13]
- Copper (II) Sulfate (CuSO_4)[13]
- Click-iT™ EdU Buffer Additive (reducing agent)[13]
- 1% Bovine Serum Albumin (BSA) in PBS
- DNA content stain (e.g., DAPI, Propidium Iodide)

- Flow cytometry tubes
- Flow cytometer

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for cell proliferation analysis using EdU and **AF 555 azide**.

Procedure

- EdU Labeling:
 - Culture cells to the desired confluence.
 - Add EdU to the culture medium at a final concentration of 10 μ M (this may require optimization depending on the cell type).
 - Incubate for 1-2 hours under normal cell culture conditions to allow for EdU incorporation into newly synthesized DNA.
- Cell Harvesting and Fixation:
 - Harvest cells using your standard method (e.g., trypsinization).
 - Wash the cells once with 3 mL of 1% BSA in PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.[\[6\]](#)
 - Resuspend the cell pellet in 100 μ L of Click-iT™ Fixative.[\[6\]](#)
 - Incubate for 15 minutes at room temperature, protected from light.[\[6\]](#)[\[13\]](#)
 - Wash the cells once with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.[\[13\]](#)
- Permeabilization:
 - Resuspend the fixed cell pellet in 100 μ L of 1X Click-iT™ Saponin-based Permeabilization and Wash Reagent.[\[6\]](#)
 - Incubate for 15 minutes at room temperature.
- Click Reaction:
 - Prepare the Click Reaction Cocktail immediately before use (within 15 minutes).[\[6\]](#)[\[7\]](#) For each sample, mix the following in order:

Component	Volume
1X Click-iT® Reaction Buffer	438 µL
CuSO ₄ Solution	20 µL
AF 555 Azide (stock solution)	2.5 µL
Reaction Buffer Additive	40 µL

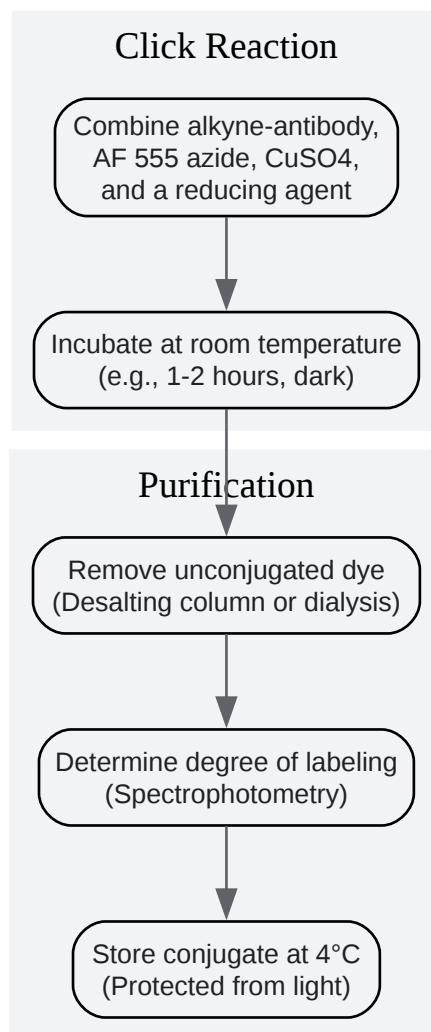
| Total Volume | 500 µL |

- Add 500 µL of the Click Reaction Cocktail to each tube containing the permeabilized cells. [\[6\]](#)
- Incubate for 30 minutes at room temperature, protected from light.[\[6\]](#)[\[7\]](#)[\[13\]](#)
- Washing and DNA Staining:
 - Wash the cells once with 3 mL of 1X Click-iT™ Permeabilization and Wash Reagent.[\[6\]](#)
[\[13\]](#) Pellet the cells and remove the supernatant.
 - (Optional) If performing antibody staining for other markers, do so at this step according to the antibody manufacturer's protocol.
 - Resuspend the cell pellet in 500 µL of a suitable buffer (e.g., 1% BSA in PBS).
 - Add a DNA content stain, such as DAPI or Propidium Iodide, at the recommended concentration.
 - Incubate as required for the DNA stain (e.g., 5-15 minutes).
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for AF 555 and the chosen DNA stain.
 - Gate on the cell population based on forward and side scatter properties.

- Create a bivariate plot of AF 555 fluorescence (indicating EdU incorporation) versus DNA content to identify cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Direct Staining of Cell Surface Antigens with AF 555 Azide-Labeled Antibody

This protocol assumes you have a purified, alkyne-modified antibody. The first part describes the labeling of this antibody with **AF 555 azide**. The second part describes the use of the resulting conjugate for direct flow cytometry.


Part A: Antibody Labeling with **AF 555 Azide**

This is a general guideline. The optimal ratio of dye to antibody should be determined empirically.

Materials

- Alkyne-modified, purified antibody (in an amine-free buffer like PBS)
- **AF 555 Azide**
- Copper (II) Sulfate (CuSO_4)
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
- Desalting column or dialysis equipment for purification

Antibody Labeling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for conjugating an alkyne-antibody with **AF 555 azide**.

Procedure

- Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of **AF 555 azide**.
- Catalyze Reaction: Add freshly prepared CuSO₄ and a reducing agent to catalyze the click reaction.
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

- Purification: Remove the unconjugated **AF 555 azide** using a desalting column or by dialysis against PBS.
- Characterization: Determine the concentration of the antibody and the degree of labeling (dye-to-protein ratio) using spectrophotometry.
- Storage: Store the labeled antibody at 4°C, protected from light. Add a preservative like sodium azide if desired for long-term storage.

Part B: Cell Staining and Analysis

Procedure

- Cell Preparation: Harvest $1-5 \times 10^6$ cells per sample and wash them with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[15]
- Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking agent (e.g., normal serum from the host species of the secondary antibody, if used, or excess unlabeled IgG) for 10-15 minutes on ice.[16][17]
- Antibody Incubation: Add the optimal concentration of the AF 555-conjugated primary antibody to the cells.[15]
- Incubation: Incubate for 30 minutes at 4°C in the dark.[15][16][18]
- Washing: Wash the cells 2-3 times with 2 mL of cold FACS buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.[15][18]
- Resuspension: Resuspend the final cell pellet in 0.5 mL of FACS buffer.[15][16]
- Analysis: Analyze the samples on the flow cytometer as soon as possible, keeping them on ice and protected from light.[15]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. AF 555 azide | Protein Forest [proteinforest.com]
- 5. AF 555 azide | Celgene Patient Support [celgenepatientsupport.com]
- 6. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. APDye 555 Azide | Alexa Fluor® 555 Azide replacement | AxisPharm [axispharm.com]
- 11. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. APDye 555 Azide Plus | AxisPharm [axispharm.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. usbio.net [usbio.net]
- 17. cdn.origene.com [cdn.origene.com]
- 18. clyte.tech [clyte.tech]
- To cite this document: BenchChem. [Application Notes: AF 555 Azide for Flow Cytometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377213#using-af-555-azide-for-flow-cytometry-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com